molecular formula C6H12O5 B076391 beta-L-Fucose CAS No. 13224-93-6

beta-L-Fucose

Cat. No.: B076391
CAS No.: 13224-93-6
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-KGJVWPDLSA-N
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Description

Beta-L-Fucose: is a monosaccharide that belongs to the class of organic compounds known as hexoses. It is a six-carbon sugar with the chemical formula C₆H₁₂O₅. This compound is a deoxyhexose, meaning it lacks a hydroxyl group on the carbon at the 6-position. This compound is commonly found in various glycoconjugates, including N- and O-linked glycans and glycolipids, produced by mammalian cells . This compound plays a crucial role in numerous biological processes, including cell-cell recognition, immune response, and development .

Scientific Research Applications

Chemistry: Beta-L-Fucose is used in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the preparation of fucosylated oligosaccharides and glycoproteins, which are essential for studying carbohydrate-protein interactions .

Biology: In biological research, this compound is used to investigate cell-cell recognition, immune response, and developmental processes. It is a key component in the study of glycosylation patterns and their impact on cellular functions .

Medicine: this compound has potential therapeutic applications in medicine. It is being explored for its role in modulating immune responses and as a potential biomarker for certain diseases, including cancer .

Industry: In the industrial sector, this compound is used in the production of fucosylated products, such as bioactive compounds and pharmaceuticals. Its unique properties make it valuable for developing novel therapeutic agents and diagnostic tools .

Mechanism of Action

Beta-L-Fucose has been found to interact with Acetylcholinesterase and Alpha-L-fucosidase, putative in humans and Thermotoga maritima (strain ATCC 43589 / MSB8 / DSM 3109 / JCM 10099), respectively .

Future Directions

Research on beta-L-Fucose has been focused on its roles in cancer, specifically through modulation of cell surface proteins and signaling pathways . How L-fucose and serum fucosylation patterns might be used for future clinical diagnostic, prognostic, and therapeutic approaches is also being discussed . Another area of interest is the microbial synthesis of human milk oligosaccharides (HMOs), where this compound plays a significant role .

Chemical Reactions Analysis

Types of Reactions: Beta-L-Fucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the modification and utilization of this compound in biological systems.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often use reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various fucosylated derivatives, which are crucial for the synthesis of complex glycoconjugates and glycolipids .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific configuration and its role in fucosylation processes. Its incorporation into glycoconjugates imparts unique functional properties, making it essential for various biological and industrial applications .

Properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13224-93-6
Record name beta-L-Fucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013224936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03283
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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